molecular formula C20H26N4O3 B7437119 N-(4-acetamido-3-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide

N-(4-acetamido-3-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide

Cat. No. B7437119
M. Wt: 370.4 g/mol
InChI Key: ULVGUTMXSSLTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamido-3-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide, commonly known as AMPP, is a pyrrole-based compound that has gained significant attention in the scientific research community due to its potential applications in various fields. AMPP is a synthetic compound that has been synthesized using a variety of methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In

Mechanism of Action

AMPP is believed to act by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. Specifically, AMPP inhibits the activity of the protein kinase CK2, which has been implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
AMPP has been shown to have a variety of biochemical and physiological effects, including inhibiting the growth of cancer cells, modulating the activity of ion channels, and inducing apoptosis. In addition, AMPP has been shown to have anti-inflammatory and analgesic effects, which could have implications for the treatment of inflammatory and pain-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AMPP in lab experiments is its specificity for CK2, which allows for the selective inhibition of this protein kinase. However, one limitation of using AMPP is its relatively low potency, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on AMPP. One area of interest is the development of more potent analogs of AMPP, which could have improved efficacy in certain applications. Another area of interest is the investigation of the role of CK2 in various cellular processes, which could lead to the discovery of new therapeutic targets. Finally, the potential applications of AMPP in drug discovery and development warrant further investigation.

Synthesis Methods

AMPP is synthesized using a variety of methods, including the reaction of 4-acetamido-3-methylphenylboronic acid with 1-(2-morpholin-4-ylethyl)pyrrole-2-carboxylic acid, or the reaction of 4-acetamido-3-methylphenylamine with 1-(2-morpholin-4-ylethyl)pyrrole-2-carboxylic acid. The resulting compound is then purified using column chromatography to obtain pure AMPP.

Scientific Research Applications

AMPP has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, AMPP has shown promising results as a potential anti-cancer agent, as it inhibits the growth of cancer cells and induces apoptosis. In neuroscience, AMPP has been shown to modulate the activity of ion channels, which could have implications for the treatment of neurological disorders. In drug discovery, AMPP has been used as a scaffold for the development of new drugs.

properties

IUPAC Name

N-(4-acetamido-3-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-15-14-17(5-6-18(15)21-16(2)25)22-20(26)19-4-3-7-24(19)9-8-23-10-12-27-13-11-23/h3-7,14H,8-13H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVGUTMXSSLTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CN2CCN3CCOCC3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamido-3-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide

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